3-(5-Fluoropyridin-2-yloxy)aniline
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Overview
Description
3-(5-Fluoropyridin-2-yloxy)aniline is an organic compound with the molecular formula C11H9FN2O. It is characterized by the presence of a fluoropyridine moiety attached to an aniline group via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-2-yloxy)aniline typically involves the nucleophilic substitution reaction of 5-fluoropyridine with 3-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-(5-Fluoropyridin-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the aniline group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoropyridin-2-yloxy)aniline
- 3-(5-Chloropyridin-2-yloxy)aniline
- 3-(5-Bromopyridin-2-yloxy)aniline
Uniqueness
3-(5-Fluoropyridin-2-yloxy)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence the compound’s reactivity, binding affinity, and overall stability compared to its chloro- and bromo-analogues .
Properties
IUPAC Name |
3-(5-fluoropyridin-2-yl)oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFXPGGXIADBOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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